4-amino-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide dihydrochloride
CAS No.: 1171911-98-0
Cat. No.: VC7735450
Molecular Formula: C11H21Cl2N3O2S
Molecular Weight: 330.27
* For research use only. Not for human or veterinary use.
![4-amino-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide dihydrochloride - 1171911-98-0](/images/structure/VC7735450.png)
Specification
CAS No. | 1171911-98-0 |
---|---|
Molecular Formula | C11H21Cl2N3O2S |
Molecular Weight | 330.27 |
IUPAC Name | 4-amino-N-[3-(dimethylamino)propyl]benzenesulfonamide;dihydrochloride |
Standard InChI | InChI=1S/C11H19N3O2S.2ClH/c1-14(2)9-3-8-13-17(15,16)11-6-4-10(12)5-7-11;;/h4-7,13H,3,8-9,12H2,1-2H3;2*1H |
Standard InChI Key | RZHNAMMUMMMRPG-UHFFFAOYSA-N |
SMILES | CN(C)CCCNS(=O)(=O)C1=CC=C(C=C1)N.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular architecture comprises a benzene ring substituted with an amino group at position 4 and a sulfonamide group at position 1. The sulfonamide nitrogen is further linked to a 3-(dimethylamino)propyl chain, which is protonated as a dihydrochloride salt. Key identifiers include:
Property | Value |
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CAS No. | 1171911-98-0 |
Molecular Formula | C₁₁H₂₁Cl₂N₃O₂S |
Molecular Weight | 330.27 g/mol |
IUPAC Name | 4-amino-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide dihydrochloride |
This structure enables dual functionality: the sulfonamide group participates in hydrogen bonding, while the dimethylamino-propyl side chain enhances solubility and bioavailability.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra reveal distinct peaks for the aromatic protons (δ 6.5–7.5 ppm) and the dimethylamino group (δ 2.2–2.8 ppm). Mass spectrometry confirms the molecular ion peak at m/z 330.27, consistent with the dihydrochloride form.
Synthesis and Reactivity
Synthetic Pathways
The compound is synthesized via a two-step process:
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Sulfonylation: Reaction of 4-aminobenzenesulfonyl chloride with 3-(dimethylamino)propylamine in anhydrous dichloromethane.
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Salt Formation: Treatment with hydrochloric acid to precipitate the dihydrochloride salt.
Yield optimization (typically 70–85%) requires strict temperature control (0–5°C during sulfonylation) and inert atmospheres to prevent oxidation.
Key Reactions
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Nucleophilic Substitution: The sulfonamide’s nitrogen undergoes alkylation with electrophiles such as alkyl halides.
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Acid-Base Reactions: The dimethylamino group facilitates protonation, enabling solubility adjustments in aqueous media.
Pharmaceutical Applications
Antibacterial Activity
The sulfonamide moiety inhibits dihydropteroate synthase (DHPS), a critical enzyme in bacterial folate synthesis. Comparative studies show moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL).
Pharmacological Properties
ADME Profile
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Absorption: Moderate oral bioavailability (∼40%) due to the charged dimethylamino group.
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Metabolism: Hepatic CYP3A4-mediated N-demethylation produces inactive metabolites.
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Excretion: Renal clearance accounts for 60% of elimination.
Industrial and Research Implications
Scale-Up Challenges
Industrial synthesis faces hurdles in waste management due to chloride byproducts. Continuous flow reactors are being explored to improve efficiency and reduce environmental impact.
Future Directions
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Hybrid Derivatives: Coupling with quinolone scaffolds to enhance antibacterial spectra.
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Nanoparticle Delivery: Encapsulation in liposomes to improve tumor targeting.
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